molecular formula C26H26N2OS B188440 Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- CAS No. 172984-41-7

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)-

Cat. No. B188440
M. Wt: 414.6 g/mol
InChI Key: JWRDNNLSVSQRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- is a synthetic compound that has drawn the attention of the scientific community due to its potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- is not fully understood. However, it has been proposed that it exerts its anti-tumor activity by inducing apoptosis in cancer cells. It has also been suggested that it inhibits the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been found to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation.

Biochemical And Physiological Effects

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the growth of bacteria and fungi. Furthermore, it has been found to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- in lab experiments include its potent anti-tumor, antibacterial, antifungal, and anti-inflammatory properties. However, its limitations include its relatively low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)-. These include:
1. Further studies to understand its mechanism of action and identify potential targets for cancer therapy.
2. Development of new formulations to improve its solubility and bioavailability.
3. Evaluation of its efficacy in combination with other anti-cancer drugs.
4. Investigation of its potential applications in the treatment of bacterial and fungal infections.
5. Studies to understand its potential side effects and toxicity.
6. Development of new analogs with improved pharmacological properties.
In conclusion, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- is a synthetic compound that has shown promising results in various fields of research. Its potent anti-tumor, antibacterial, antifungal, and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and evaluate its potential side effects and toxicity.

Synthesis Methods

The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- involves a multi-step process that includes the condensation of 2-aminobenzophenone with cyclohexanone, followed by the addition of 3-phenyl-2-propenethiol. The reaction mixture is then heated in the presence of a catalyst to obtain the final product. This synthesis method has been optimized to obtain high yields of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)-.

Scientific Research Applications

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)- has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

172984-41-7

Product Name

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-phenyl-2-(2-propenylthio)-

Molecular Formula

C26H26N2OS

Molecular Weight

414.6 g/mol

IUPAC Name

3-phenyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C26H26N2OS/c1-2-17-30-25-27-23-21-14-8-7-11-19(21)18-26(15-9-4-10-16-26)22(23)24(29)28(25)20-12-5-3-6-13-20/h2-3,5-8,11-14H,1,4,9-10,15-18H2

InChI Key

JWRDNNLSVSQRJE-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52

Canonical SMILES

C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52

Other CAS RN

172984-41-7

Origin of Product

United States

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